2,6-Dithiaspiro[3.3]heptane

Lipophilicity LogP Medicinal Chemistry

2,6-Dithiaspiro[3.3]heptane is a C5H8S2 spirocyclic sulfide featuring two thietane rings joined at a single tetrahedral carbon, yielding a nonplanar, three-dimensional molecular scaffold. The compound possesses an E···E (S···S) separation of 4.690(1) Å and a calculated logP of approximately 1.2–1.7.

Molecular Formula C5H8S2
Molecular Weight 132.3 g/mol
CAS No. 174-81-2
Cat. No. B15492673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dithiaspiro[3.3]heptane
CAS174-81-2
Molecular FormulaC5H8S2
Molecular Weight132.3 g/mol
Structural Identifiers
SMILESC1C2(CS1)CSC2
InChIInChI=1S/C5H8S2/c1-5(2-6-1)3-7-4-5/h1-4H2
InChIKeyZOVMGOFNKBUCIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dithiaspiro[3.3]heptane (CAS 174-81-2): Procurement-Grade Spirocyclic Sulfide Building Block


2,6-Dithiaspiro[3.3]heptane is a C5H8S2 spirocyclic sulfide featuring two thietane rings joined at a single tetrahedral carbon, yielding a nonplanar, three-dimensional molecular scaffold [1]. The compound possesses an E···E (S···S) separation of 4.690(1) Å and a calculated logP of approximately 1.2–1.7 [2]. As a member of the spiro[3.3]heptane class, this sulfur-containing scaffold offers distinct electronic and steric properties compared to its nitrogen, oxygen, and selenium congeners, making it a building block of interest in medicinal chemistry for exploring novel chemical space and in coordination chemistry as a rigid rod ligand [1][3].

2,6-Dithiaspiro[3.3]heptane Procurement: Why In-Class Substitution Without Evidence Is Not Advisable


Within the spiro[3.3]heptane scaffold family, heteroatom identity fundamentally alters physicochemical, electronic, and coordination properties. The sulfur atoms in 2,6-dithiaspiro[3.3]heptane impart a calculated logP of approximately 1.2–1.7 , whereas the nitrogen-containing analog 2,6-diazaspiro[3.3]heptane exhibits a significantly lower logP of -0.16 to -0.51 [1]. This lipophilicity differential of approximately 1.7–2.2 log units directly impacts membrane permeability and solubility profiles. Furthermore, the chalcogen identity dictates the E···E separation within the scaffold, ranging from 4.690 Å (S···S) to 4.906 Å (Se···Se), which alters ligand geometry and metal-binding characteristics in coordination complexes [2]. Additionally, the synthetic utility differs markedly—the dithia compound serves as a precursor for macrocyclic polythiaether synthesis, whereas the diaza analog has been explored as a piperazine bioisostere [3][4]. These quantifiable differences in lipophilicity, molecular geometry, and chemical reactivity render in-class compounds non-interchangeable without explicit experimental validation.

2,6-Dithiaspiro[3.3]heptane: Quantified Differential Evidence vs. Closest Analogs for Procurement Decisions


Lipophilicity Differential: 2,6-Dithiaspiro[3.3]heptane vs. 2,6-Diazaspiro[3.3]heptane

The sulfur-containing 2,6-dithiaspiro[3.3]heptane exhibits a substantially higher calculated lipophilicity compared to its nitrogen-containing analog. The dithia compound has a calculated XLogP3 value of 1.2 and an ACD/LogP of 1.13 [1]. In contrast, 2,6-diazaspiro[3.3]heptane (CAS 174-77-6) has a reported LogP of -0.1632 to -0.51 [2][3]. This represents a lipophilicity differential of approximately 1.7–2.2 log units, a quantifiable difference that directly informs selection based on desired permeability and solubility profiles in drug candidate optimization.

Lipophilicity LogP Medicinal Chemistry Bioisostere ADME

E···E Separation Distance: 2,6-Dithiaspiro[3.3]heptane vs. 2,6-Diselenaspiro[3.3]heptane

X-ray crystallographic analysis reveals that the E···E heteroatom separation in the spiro[3.3]heptane scaffold varies significantly with chalcogen identity. For 2,6-dithiaspiro[3.3]heptane, the S···S separation distance is 4.690(1) Å [1]. For the selenium analog 2,6-diselenaspiro[3.3]heptane, the Se···Se separation is 4.906(1) Å [1]. The mixed chalcogen 2-thia-6-selenaspiro[3.3]heptane exhibits an intermediate value [1]. This 0.216 Å (4.6%) increase in E···E distance directly alters the geometric constraints of coordination complexes built with these rigid rod ligands.

Coordination Chemistry Ligand Design Metal-Organic Frameworks Crystallography Rigid Rod Ligands

Metal Binding Geometry: Axial Cu···S/Se Contact Distances in hfac Complexes

In coordination reactions with Cu(hfac)₂ (hfac = hexafluoroacetylacetonate), the resulting metal-ligand contact distances differ measurably between sulfur and selenium donors. The copper complex with the selenium analog {[Cu(hfac)₂]₃·2μ²-Se₂C₅H₈-Se,Se'} exhibits an average axial Cu···Se contact of 2.909 Å [1]. The mixed S/Se ligand complex exhibits an average axial Cu···S/Se contact of 2.892 Å [1]. The corresponding dithia ligand (compound 1) was not successfully crystallized with Cu(hfac)₂ under the reported conditions, indicating differential coordination behavior among the chalcogen series [1].

Coordination Chemistry Copper Complexes Transition Metal Ligands Supramolecular Chemistry Polymeric Networks

Synthetic Utility: 2,6-Dithiaspiro[3.3]heptane as a Precursor for Macrocyclic Polythiaethers

2,6-Dithiaspiro[3.3]heptane has been demonstrated as an effective starting material for the preparation of macrocyclic polythiaethers bearing alkylthio side chains, with reactions proceeding in good yields [1]. The resulting macrocyclic polythiaether sulphoxides were found to function as phase-transfer catalysts, promoting alkylation of benzyl methyl ketone with alkyl halides in liquid-liquid two-phase systems [2]. This synthetic application is unique to the sulfur-containing scaffold; the oxygen analog (2,6-dioxaspiro[3.3]heptane) and nitrogen analog (2,6-diazaspiro[3.3]heptane) lack the requisite thioether functionality for this transformation pathway [3].

Synthetic Chemistry Macrocyclic Compounds Phase-Transfer Catalysis Polythiaethers Building Blocks

2,6-Dithiaspiro[3.3]heptane: Evidence-Based Application Scenarios for Procurement and Research Planning


Medicinal Chemistry: Lipophilic Bioisostere for Aromatic Rings Requiring Elevated logP

2,6-Dithiaspiro[3.3]heptane is suitable for medicinal chemistry programs seeking a saturated, three-dimensional bioisostere with a calculated logP of approximately 1.2–1.7 [1]. This lipophilicity range is approximately 1.7–2.2 log units higher than the nitrogen analog 2,6-diazaspiro[3.3]heptane, which has a logP of -0.16 to -0.51 [2][3]. The sulfur-containing scaffold offers a rational selection for projects requiring increased membrane permeability or for targets where higher lipophilicity is therapeutically advantageous, while maintaining the conformational rigidity and sp³-rich character characteristic of the spiro[3.3]heptane framework [4].

Coordination Chemistry: Rigid Rod Ligand with Defined S···S Separation of 4.690 Å

2,6-Dithiaspiro[3.3]heptane provides a geometrically well-defined bidentate ligand for transition metal coordination. X-ray crystallography confirms an S···S separation of 4.690(1) Å [1]. This distance is measurably shorter than the Se···Se separation of 4.906(1) Å in the selenium analog [1]. The dithia ligand offers a 0.216 Å (4.6%) more compact donor set, which can be selected when designing coordination polymers, metal-organic frameworks, or supramolecular assemblies requiring a specific ligand bite geometry. Selection between the dithia and diselena analogs should be guided by the required donor atom spacing for the target metal coordination sphere.

Synthetic Methodology: Precursor for Macrocyclic Polythiaether and Phase-Transfer Catalyst Synthesis

2,6-Dithiaspiro[3.3]heptane serves as a demonstrated starting material for the preparation of macrocyclic polythiaethers bearing alkylthio side chains, with reactions proceeding in good yields [2]. The resulting macrocyclic polythiaether sulphoxides function as phase-transfer catalysts in liquid-liquid two-phase alkylation reactions [2]. This synthetic pathway is predicated on the thioether functionality and is not accessible using the oxygen (2,6-dioxaspiro[3.3]heptane) or nitrogen (2,6-diazaspiro[3.3]heptane) analogs [3]. Procurement of the dithia compound is therefore indicated for research programs specifically targeting sulfur-containing macrocyclic architectures or phase-transfer catalyst development.

Chiral Ligand Design: Axially Chiral Scaffold via Oxidation to 2,6-Dioxide

2,6-Dithiaspiro[3.3]heptane can be oxidized to 2,6-dithiaspiro[3.3]heptane 2,6-dioxide, a molecule that exhibits axial chirality due to conformational fixation of the puckered four-membered rings [4]. The spiro[3.3]heptane framework possesses axial asymmetry from ring puckering, and the dithia scaffold specifically provides sulfur lone pairs that are rich in s-character, contributing to conformational rigidity [4]. This chiral scaffold has been designed and prepared as one of the first molecules to exhibit observable circular dichroism (CD) spectra by n-σ* excitation [4]. The dithia scaffold offers a demonstrated entry point to axially chiral ligand systems distinct from the nitrogen and oxygen analogs, whose inversion barriers and chiroptical properties differ due to heteroatom electronic characteristics.

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